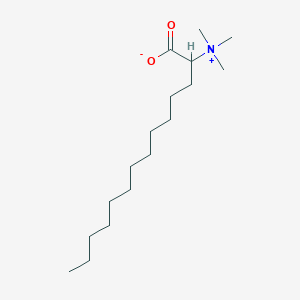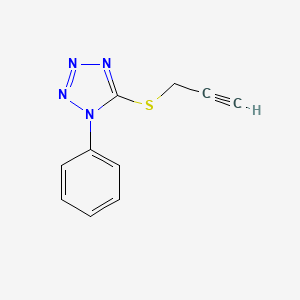
Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. The presence of an azido group at the 3’ position and the dimethylamino group at the 5’ position distinguishes it from other nucleosides. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral and anticancer studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the selective protection of hydroxyl groups, followed by the introduction of the azido group at the 3’ position through nucleophilic substitution. The dimethylamino group is then introduced at the 5’ position using appropriate reagents and conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral and anticancer agent. Studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Azido-2’,3’-dideoxyuridine
- 3’-Azido-2’,3’-dideoxyadenosine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness
Compared to similar compounds, 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has unique structural features, such as the dimethylamino group at the 5’ position. This modification enhances its stability and bioavailability, making it a more effective therapeutic agent in certain applications.
Propriétés
Numéro CAS |
111495-89-7 |
|---|---|
Formule moléculaire |
C11H16N6O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1 |
Clé InChI |
SGKHUXSYWIWHBC-NBEYISGCSA-N |
SMILES isomérique |
CN(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)










